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diethoxyphenyl)ethyl]-4-methyl-
4H-thieno[3,2-b]pyrrole-5-

Compound Name:

carboxamide

Cat. No.: B148632

. J

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis that is frequently overexpressed in
cancer cells. It exists in a dynamic equilibrium between a highly active tetrameric state and a
less active dimeric state. The dimeric form of PKM2 is predominant in tumor cells and plays a
non-glycolytic role by acting as a protein kinase and a transcriptional coactivator, thereby
promoting cell proliferation and survival. Small molecule activators that stabilize the active
tetrameric form of PKM2 are of significant interest as potential cancer therapeutics. This
document provides detailed protocols for biochemical and cellular assays to measure the
activation of PKM2 by small molecules.

Biochemical Assays for Measuring PKM2 Activation

Biochemical assays are essential for the initial screening and characterization of small
molecule activators of PKM2. These assays directly measure the enzymatic activity of purified
PKM2 in the presence of test compounds.

Lactate Dehydrogenase (LDH)-Coupled Assay
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This is a continuous spectrophotometric assay that measures the production of pyruvate by
PKM2. The pyruvate is then converted to lactate by lactate dehydrogenase (LDH), a reaction
that involves the oxidation of NADH to NAD+. The decrease in NADH concentration is
monitored by measuring the absorbance at 340 nm.

Experimental Protocol:

o Reagent Preparation:

o

Assay Buffer: 50 mM Tris-HCI (pH 7.5), 100 mM KCI, 5 mM MgClz.

o Recombinant human PKM2 (final concentration 20 nM).

o Phosphoenolpyruvate (PEP) (final concentration 0.5 mM).

o Adenosine diphosphate (ADP) (final concentration 1 mM).

o Nicotinamide adenine dinucleotide (NADH) (final concentration 0.2 mM).
o Lactate dehydrogenase (LDH) (final concentration 8 units/well).

o Small molecule activator (various concentrations).

o DMSO (as a vehicle control).

o Assay Procedure (96-well plate format):

o

Prepare a master mix containing assay buffer, PEP, ADP, NADH, and LDH.
o Add 190 puL of the master mix to each well of a 96-well plate.

o Add 5 pL of the small molecule activator at various concentrations (or DMSO for control) to
the respective wells.

o Initiate the reaction by adding 5 L of the diluted PKM2 enzyme solution.

o Immediately start monitoring the decrease in absorbance at 340 nm at 25°C for 20
minutes using a plate reader.
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o Data Analysis:

o Calculate the initial reaction velocity (rate of NADH consumption) from the linear portion of
the absorbance curve.

o Plot the reaction velocity against the concentration of the small molecule activator.

o Determine the EC50 (half-maximal effective concentration) value by fitting the data to a
dose-response curve.

Kinase-Glo® Luminescent Assay

This is an endpoint assay that measures the amount of ATP produced by the PKM2 reaction.
The Kinase-Glo® reagent contains luciferase, which generates a luminescent signal
proportional to the ATP concentration. Since the Kinase-Glo® reagent inhibits the PKM2
reaction, the two reactions are performed sequentially.[1]

Experimental Protocol:

» Reagent Preparation:

o

Assay Buffer: 50 mM Tris-HCI (pH 7.5), 100 mM KCI, 10 mM MgCl-.

[¢]

Recombinant human PKM2 (final concentration 4 nM).[1]

[¢]

Phosphoenolpyruvate (PEP) (final concentration 200 uM).[1]

[e]

Adenosine diphosphate (ADP) (final concentration 200 puM).[1]

o

Small molecule activator (various concentrations).

[¢]

DMSO (as a vehicle control).

[¢]

Kinase-Glo® Plus Reagent (Promega).
o Assay Procedure (96-well plate format):

o In a 96-well plate, combine the assay buffer, PEP, ADP, and the small molecule activator at
various concentrations.
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o Add the PKM2 enzyme to initiate the reaction.
o Incubate the plate at room temperature for 20 minutes.[1]

o Add a volume of Kinase-Glo® Plus Reagent equal to the volume of the kinase reaction in
each well.

o Incubate for an additional 10 minutes at room temperature to stabilize the luminescent
signal.

o Measure the luminescence using a plate reader.

e Data Analysis:
o The luminescent signal is directly proportional to the PKM2 activity.
o Plot the luminescence against the concentration of the small molecule activator.

o Determine the AC50 (half-maximal activation concentration) value from the dose-response
curve.

Cellular Assays for Measuring PKM2 Activation

Cellular assays are crucial for validating the activity of PKM2 activators in a more
physiologically relevant context. These assays measure the downstream effects of PKM2
activation within intact cells.

Extracellular Acidification Rate (ECAR) Assay

Activation of PKM2 enhances the rate of glycolysis, leading to an increased production and
extrusion of lactate and protons into the extracellular medium. This change in proton efflux can
be measured in real-time as the extracellular acidification rate (ECAR) using instruments like
the Seahorse XF Analyzer.

Experimental Protocol:
e Cell Culture and Seeding:

o Culture cancer cells (e.g., A549, H1299) in appropriate growth medium.
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o Seed the cells in a Seahorse XF cell culture microplate at a predetermined optimal density
and allow them to adhere overnight.

e Assay Preparation:

o Hydrate the sensor cartridge of the Seahorse XF Analyzer with Seahorse XF Calibrant
overnight at 37°C in a non-CO2 incubator.

o On the day of the assay, replace the growth medium with Seahorse XF Base Medium
supplemented with glucose, glutamine, and pyruvate, and incubate the cells at 37°C in a
non-CO2 incubator for 1 hour.

o Prepare the small molecule activator and other compounds (e.g., oligomycin, 2-
deoxyglucose) in the assay medium for injection.

o Seahorse XF Glycolysis Stress Test:
o Load the prepared compounds into the injection ports of the sensor cartridge.
o Calibrate the Seahorse XF Analyzer.
o Measure the basal ECAR.

o Sequentially inject the small molecule activator, oligomycin (to measure glycolytic
capacity), and 2-deoxyglucose (to inhibit glycolysis and measure non-glycolytic
acidification).

e Data Analysis:
o The Seahorse XF software calculates the ECAR values at different stages of the assay.

o An increase in ECAR upon addition of the small molecule activator indicates an increase
in glycolytic flux due to PKM2 activation.

Lactate Production Assay

A direct consequence of increased glycolysis upon PKM2 activation is the increased production
of lactate. This can be quantified using a specific lactate assay Kkit.
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Experimental Protocol:
e Cell Culture and Treatment:
o Seed cancer cells in a 96-well plate and allow them to adhere.

o Treat the cells with various concentrations of the small molecule activator for a specified
period (e.g., 24 hours).

e Sample Preparation:
o After treatment, collect the cell culture medium.
o If measuring intracellular lactate, lyse the cells and collect the lysate.
e Lactate Measurement:
o Use a commercially available lactate assay kit (e.g., Lactate-Glo™ Assay from Promega).

o Follow the manufacturer's protocol to measure the lactate concentration in the collected
samples. The Lactate-Glo™ Assay is a bioluminescent method where the luminescent
signal is proportional to the amount of lactate.[2]

o Data Analysis:
o Normalize the lactate concentration to the cell number or total protein concentration.

o A dose-dependent increase in lactate production upon treatment with the small molecule
activator indicates PKM2 activation.

Quantitative Data for Small Molecule Activators of
PKM2

The following table summarizes the potency of several known small molecule activators of
PKM2.
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Small Molecule

Potency

. Assay Type Reference
Activator (AC50/EC50)
TEPP-46 Biochemical AC50 =92 nM 3114151161
DASA-58 Biochemical AC50 =38 nM [718]
DASA-58 Cellular (A549) EC50 = 19.6 pM [9]
ML-265 Biochemical AC50=70nM
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© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.rndsystems.com/products/tepp-46_7809
https://www.medchemexpress.com/TEPP-46.html
https://www.selleckchem.com/products/tepp-46.html
https://www.merckmillipore.com/MY/en/product/PKM2-Activator-IV-TEPP-46-Calbiochem,EMD_BIO-505487
https://www.medkoo.com/products/35033
https://www.probechem.com/userfiles/Products/PDF/PC-45611/PC-4561101/PC-4561101_DataSheet.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3711671/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b148632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Activator

Click to download full resolution via product page

Caption: PKM2 activation and its role in glycolysis.
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Experimental Workflow for Screening PKM2 Activators
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Caption: Workflow for identifying and characterizing PKM2 activators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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